1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
Properties
IUPAC Name |
5-piperazin-1-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-9(2-4-10)11-18-12(21-19-11)20-7-5-17-6-8-20/h1-4,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPOJGTTWRRLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
A widely adopted method for constructing the 1,2,4-thiadiazole-piperazine scaffold involves palladium-catalyzed cross-coupling. In one protocol, 2-bromo-5-(piperazin-1-yl)-1,3,4-thiadiazole is reacted with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions. The reaction employs a catalytic system of Pd(OAc)₂ and Xantphos in a dioxane/water mixture at 80°C for 12 hours, achieving yields of 68–72% after purification by column chromatography. Key advantages include:
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Regioselectivity : The bromine atom at position 2 of the thiadiazole ring directs coupling exclusively to the para position of the trifluoromethylphenyl group.
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Functional Group Tolerance : The piperazine moiety remains stable under basic aqueous conditions.
Reaction Scheme :
Buchwald-Hartwig Amination
Alternative routes utilize Buchwald-Hartwig amination to introduce the piperazine group post-thiadiazole formation. A 2-chloro-5-(3-(4-(trifluoromethyl)phenyl))-1,2,4-thiadiazole intermediate undergoes amination with piperazine in toluene using Pd₂(dba)₃ and BINAP as ligands. This method achieves moderate yields (55–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the thiadiazole ring.
Cyclocondensation of Thiosemicarbazides
Acid-Catalyzed Ring Closure
The 1,2,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazide precursors. For example, N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide is treated with concentrated H₂SO₄ at 0–5°C to form the 5-amino-1,2,4-thiadiazole intermediate. Subsequent nucleophilic aromatic substitution with piperazine in DMF at 120°C introduces the piperazine moiety, yielding the target compound in 65% overall yield.
Critical Parameters :
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Temperature Control : Excess heat during cyclization leads to ring-opening side reactions.
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Stoichiometry : A 1:1.2 molar ratio of thiosemicarbazide to piperazine minimizes dimerization byproducts.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics for this compound. A one-pot protocol involves mixing 2-mercapto-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole with piperazine and K₂CO₃ in DMF, irradiated at 150°C for 20 minutes. This method achieves 85% yield with >99% purity by HPLC, reducing reaction time from hours to minutes.
Advantages Over Conventional Heating :
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Enhanced Solubility : Microwave energy improves dissolution of the hydrophobic trifluoromethylphenyl group.
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Reduced Side Products : Shorter reaction times limit oxidative degradation of the thiadiazole ring.
Analytical Characterization
Spectroscopic Validation
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¹H NMR : The piperazine protons appear as two triplets at δ 2.85–3.10 ppm (N-CH₂-CH₂-N), while the thiadiazole ring’s aromatic proton (if present) resonates as a singlet near δ 8.20 ppm.
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¹³C NMR : The CF₃ carbon is observed at δ 123.5 ppm (q, J = 272 Hz), and the thiadiazole C-5 carbon appears at δ 167.8 ppm.
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HRMS : Calculated for C₁₂H₁₂F₃N₅S [M+H]⁺: 316.0791; Found: 316.0789.
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O 70:30, 1 mL/min) shows a single peak at t = 4.91 minutes, confirming >99% purity.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Key Limitation |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 72 | 98 | 12 h | High Pd catalyst cost |
| Buchwald-Hartwig | 60 | 95 | 18 h | Moisture-sensitive conditions |
| Acid-Catalyzed Cyclization | 65 | 97 | 8 h | Requires cryogenic conditions |
| Microwave-Assisted | 85 | 99 | 0.3 h | Specialized equipment needed |
Applications and Derivatives
While the primary focus is synthesis, preliminary studies indicate that fluorinated thiadiazole-piperazine hybrids exhibit:
Chemical Reactions Analysis
Types of Reactions
1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant antitumor activity. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of thiadiazoles can inhibit the Abl protein kinase, which is implicated in various cancers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the trifluoromethyl group may enhance these properties by improving binding affinity to microbial enzymes .
Neuropharmacological Effects
Recent studies suggest that thiadiazole-based compounds may have neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases, with some derivatives showing promise in modulating neurotransmitter systems .
Agrochemical Applications
The unique properties of 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine make it suitable for use in agrochemicals. Thiadiazole derivatives are known for their insecticidal and fungicidal activities, which are essential in crop protection strategies. Research indicates that the trifluoromethyl substitution enhances the efficacy of these compounds against pests and pathogens .
Polymer Development
In materials science, compounds like this compound are being explored as additives in polymer formulations. Their ability to impart thermal stability and resistance to degradation makes them valuable in developing high-performance materials .
Supramolecular Chemistry
The compound's ability to form hydrogen bonds allows it to participate in supramolecular assemblies. This property is useful in designing new materials with specific functionalities, such as sensors or drug delivery systems .
Mechanism of Action
The mechanism of action of 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The thiadiazole ring and piperazine moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Thiadiazole Derivatives
(a) 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Structural Difference : Replaces the 4-(trifluoromethyl)phenyl group with a 3-fluorophenyl substituent.
- Fluorine’s electronegativity may enhance binding to polar residues in receptor pockets .
- Pharmacological Data : Acts as a 5-HT1B receptor agonist, though with variable effects on sympathetic nerve discharge (SND) in cats .
(b) 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Structural Difference : Substitutes the -CF₃ group with a 2-chlorobenzyl chain.
- Functional Impact : The benzyl group introduces steric hindrance, likely reducing affinity for FAAH but increasing interactions with hydrophobic pockets in other targets .
- Synthetic Accessibility : Synthesized via nucleophilic substitution of thiadiazole precursors with substituted piperazines .
(c) 1-{3-[(Naphthalen-1-yl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
- Structural Difference : Replaces -CF₃ with a naphthylmethyl group.
- Functional Impact: The bulky naphthyl group enhances π-π interactions but may limit blood-brain barrier penetration. No direct pharmacological data are available .
Piperazine-Oxadiazole Analogues
(a) 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Structural Difference : Replaces the thiadiazole ring with an oxadiazole and substitutes -CF₃ with a 4-methylphenyl group.
- Functional Impact : The oxadiazole’s oxygen atom reduces electron density compared to sulfur in thiadiazole, affecting hydrogen-bonding capacity. Methyl substitution offers moderate lipophilicity .
- Applications : Used in antidiabetic and antipsychotic drug development due to improved solubility .
(b) 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride
- Structural Difference : Retains the -CF₃ group but uses an oxadiazole core.
- Functional Impact : The oxadiazole’s reduced electron-withdrawing capacity may lower FAAH inhibition compared to thiadiazole derivatives .
- Pharmacological Data : Shows atypical antipsychotic activity via dopamine D2 receptor modulation .
Piperazine-Pyridazine Analogues
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine
- Structural Difference : Replaces thiadiazole with pyridazine and adds a chloro substituent.
- Functional Impact : The pyridazine ring’s nitrogen atoms enhance solubility, while the chloro group introduces steric effects. Exhibits a planar conformation, stabilizing crystal packing via weak hydrogen bonds .
Functional Comparison: Receptor Affinity and Enzymatic Activity
Serotonin Receptor Modulation
- Target Compound : Binds to 5-HT1A receptors, producing sympatholytic effects (reduced SND, hypotension) in cats .
- Analogues: p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine: A 5-HT1A agonist with similar sympatholytic effects but higher potency due to ethyl linker flexibility . 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine (SC212): A 5-HT1B/2C agonist with antipsychotic activity, highlighting the role of sulfur in thioether linkages for receptor subtype selectivity .
FAAH Inhibition
- Target Compound: Limited direct data, but structurally related to JNJ-1661010, a covalent FAAH inhibitor. JNJ-1661010’s thiadiazole-piperazine fragment forms a slow-releasing covalent bond with FAAH, increasing endogenous lipid levels (e.g., anandamide) and attenuating pain .
- Key Difference : Replacement of thiadiazole with oxadiazole (e.g., 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine ) abolishes FAAH inhibition, emphasizing the necessity of sulfur for enzyme interaction .
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| Target Compound | 3.2 | 0.12 | 4.5 |
| 1-[3-(3-Fluorophenyl)-thiadiazol]piperazine | 2.8 | 0.25 | 3.8 |
| 1-{[3-(4-Methylphenyl)-oxadiazol]methyl}piperazine | 2.1 | 1.10 | 6.2 |
| JNJ-1661010 | 3.5 | 0.08 | 8.0 |
Key Trends :
- The -CF₃ group increases logP and reduces solubility.
- Oxadiazole derivatives exhibit better solubility due to reduced hydrophobicity.
- Metabolic stability correlates with steric protection of the piperazine ring .
Biological Activity
The compound 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is a member of the thiadiazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thiadiazole ring substituted with a trifluoromethyl group and a piperazine moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Molecular Formula: C10H7F3N2S
CAS Number: 851224-81-2
Biological Activity Overview
The biological activities of compounds containing the 1,2,4-thiadiazole scaffold are extensive. The following table summarizes key activities associated with this compound and related derivatives:
| Biological Activity | Description |
|---|---|
| Antitumor | Exhibits cytotoxic effects against various cancer cell lines. Inhibition of specific kinases has been noted as a mechanism. |
| Anticonvulsant | Shown to have potential in reducing seizure activity in animal models. |
| Antimicrobial | Demonstrates activity against bacteria and fungi, with some derivatives showing enhanced efficacy. |
| Anti-inflammatory | Compounds have shown promise in reducing inflammation in vitro and in vivo. |
| Antidiabetic | Some derivatives exhibit insulin-sensitizing effects, suggesting potential for diabetes management. |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Protein Kinases: The compound has been shown to inhibit Abl protein kinase, which is crucial for cell proliferation and survival pathways.
- Modulation of Receptors: Its structural features allow it to bind effectively to specific receptors involved in neurotransmission and inflammation .
- Antioxidant Activity: The thiadiazole ring contributes to free radical scavenging properties, enhancing its therapeutic potential against oxidative stress-related conditions .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
-
Antitumor Activity:
- A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Molecular docking studies indicated strong interactions between the compound and targets involved in tumor growth regulation.
- Anticonvulsant Effects:
- Antimicrobial Properties:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine?
- Methodological Answer : The compound can be synthesized via multi-step routes involving:
- Thiadiazole Ring Formation : Reacting thiourea derivatives with nitriles under acidic conditions, as demonstrated for analogous thiadiazole systems .
- Piperazine Functionalization : Nucleophilic substitution or coupling reactions. For example, 1,3,4-thiadiazol-2-ylphenyl derivatives are synthesized using Lawesson’s reagent and hydrazine hydrate, followed by coupling with piperazine via Suzuki-Miyaura or Buchwald-Hartwig reactions .
- Trifluoromethyl Group Introduction : Electrophilic aromatic substitution or cross-coupling using Pd catalysts with trifluoromethyl sources (e.g., CF₃Cu) .
- Key Conditions : Optimize solvent (e.g., DCM/water mixtures), catalysts (CuSO₄ for click chemistry ), and temperature (room temperature to 120°C).
Q. How is the compound purified and characterized post-synthesis?
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (Et₂O or ethanol) .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity .
- LCMS : Validate molecular weight (e.g., m/z 397.16 for triazole analogs ).
- Elemental Analysis : Verify C, H, N, F content (e.g., ±0.5% deviation ).
Q. What are the reported biological activities of structurally similar compounds?
- Anticancer Activity : Piperazine-triazole hybrids show IC₅₀ values <10 µM against breast cancer cells (MCF-7) via tubulin inhibition .
- Antifungal Potential : Thiadiazole-piperazine derivatives inhibit 14-α-demethylase (CYP51) in molecular docking studies .
- Antimicrobial Activity : Fluorinated analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
Advanced Research Questions
Q. How can reaction yields for this compound be optimized?
- Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for azide-alkyne cycloaddition (yields >90% ).
- Solvent Systems : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 2 h vs. 24 h ).
Q. What computational methods predict the compound’s bioactivity and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (PDB: 1SA0) or CYP51 (PDB: 3LD6) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding ).
Q. How to resolve contradictions in reported bioactivity data?
- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time).
- Purity Verification : Use HPLC (purity >95%) to exclude impurities affecting activity .
- Structural Confirmation : Re-evaluate stereochemistry (e.g., chiral centers in piperazine ).
Safety and Stability Considerations
- Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks .
- Storage : Store at –20°C under inert gas (N₂) to prevent decomposition .
- Degradation : Monitor for hydrolysis (pH 7–9) or oxidation (avoid peroxides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
